Cas no 5072-47-9 (Galanthamine hydrochloride)

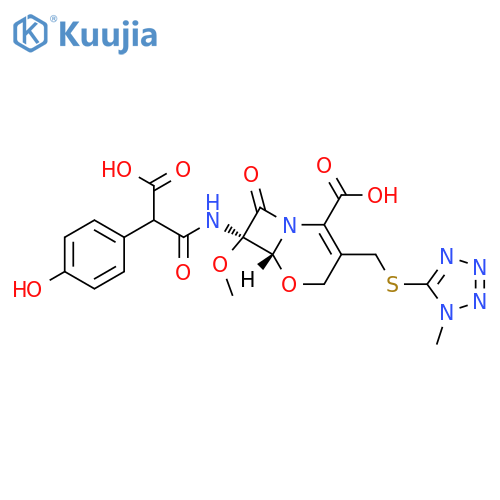

Galanthamine hydrochloride structure

商品名:Galanthamine hydrochloride

Galanthamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Galanthamine hydrochloride

- Galantamine hydrochloride

- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrochloride, (4aS,6R,8aS)-

- (-)-Galanthamine hydrochloride

- CHEMBL4467191

- UNII-HV8VV786RM

- DTXSID70470872

- 5072-47-9

- (4aS,6R,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol hydrochloride

- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrochloride (1:1), (4aS,6R,8aS)-

- Galanthamine, hydrochloride

- Galanthamine hydrochloride salt

- SCHEMBL237846

- HV8VV786RM

- AKOS016011339

- USUHXXKCHSBMOS-XPSHAMGMSA-N

- Galantamine hydrochloride [MI]

- AC-14125

- AKOS015961553

- Galanthaminehydrochloride

- GALANTAMINE HYDROCHLORIDE [WHO-DD]

- Q27280120

- Galanthamine base

-

- インチ: InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1

- InChIKey: USUHXXKCHSBMOS-XPSHAMGMSA-N

- ほほえんだ: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl

計算された属性

- せいみつぶんしりょう: 323.1288213g/mol

- どういたいしつりょう: 323.1288213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 440

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.9Ų

Galanthamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736989-1g |

(4As,6r,8as)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6h-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol hydrochloride |

5072-47-9 | 98% | 1g |

¥5656.00 | 2024-05-11 | |

| Crysdot LLC | CD11114132-1g |

Galanthamine hydrochloride |

5072-47-9 | 95+% | 1g |

$987 | 2024-07-17 |

Galanthamine hydrochloride 関連文献

-

1. 866. Phenol oxidation and biosynthesis. Part VI. The biogenesis of amaryllidaceae alkaloidsD. H. R. Barton,G. W. Kirby,J. B. Taylor,G. M. Thomas J. Chem. Soc. 1963 4545

5072-47-9 (Galanthamine hydrochloride) 関連製品

- 64952-97-2(Latamoxef)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬